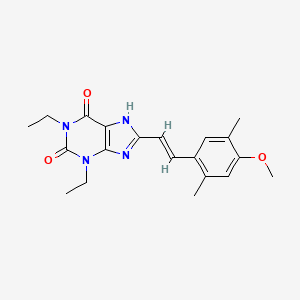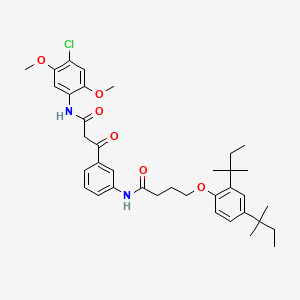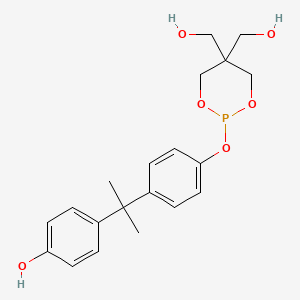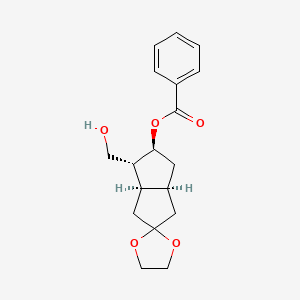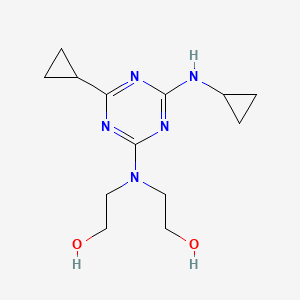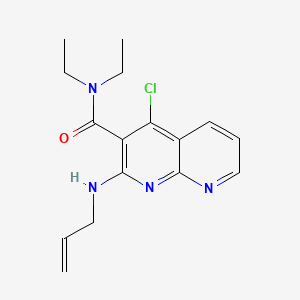
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide is a heterocyclic compound that features a unique structure combining an isothiazole ring with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors like 2-aminopyridine derivatives and sulfur-containing reagents.
Oxidation Reactions: Employing oxidizing agents to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Batch Processing: For controlled synthesis and high purity.
Continuous Flow Chemistry: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxide functionality to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine or isothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfone or sulfoxide derivatives.
Reduction: Could produce thiol or sulfide derivatives.
Substitution: Leads to various substituted isothiazolo-pyridine compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its pharmacological properties and therapeutic potential.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiazolo(5,4-b)pyridin-3(2H)-one Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Isothiazole Derivatives: Compounds with an isothiazole ring and different substituents.
Uniqueness
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
108361-80-4 |
|---|---|
Formule moléculaire |
C9H10N2O3S |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c1-5-4-6(2)10-8-7(5)9(12)11(3)15(8,13)14/h4H,1-3H3 |
Clé InChI |
JLEDEIDCSZXLEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


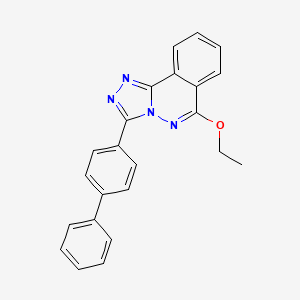
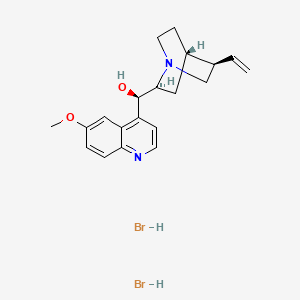

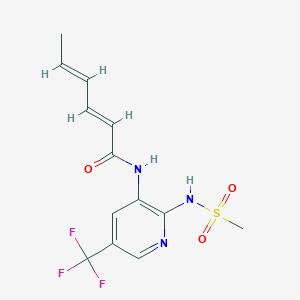
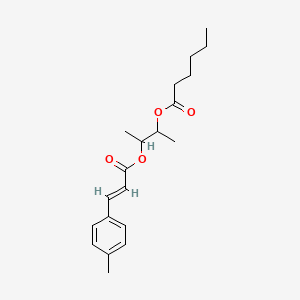

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)

